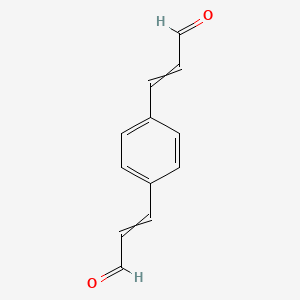

1,4-Bis(2-formylethenyl)benzene

Description

1,4-Bis(2-formylethenyl)benzene is a conjugated organic compound characterized by a central benzene ring substituted at the 1,4-positions with trans-β-formylethenyl (–CH=CH–CHO) groups. This structure imparts strong electron-withdrawing properties due to the aldehyde functionalities, enabling extended π-conjugation. Such features make it a candidate for applications in optoelectronics, photovoltaics, and nanomaterials. Below, we compare its structural and functional attributes with similar compounds.

Properties

IUPAC Name |

3-[4-(3-oxoprop-1-enyl)phenyl]prop-2-enal | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-9-1-3-11-5-7-12(8-6-11)4-2-10-14/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUHMSZGYDGEQFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC=O)C=CC=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20710033 | |

| Record name | 3,3'-(1,4-Phenylene)di(prop-2-enal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3049-37-4 | |

| Record name | 3,3'-(1,4-Phenylene)di(prop-2-enal) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20710033 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4-Bis(2-formylethenyl)benzene can be synthesized through various methods, including the Wittig reaction and the Horner-Wadsworth-Emmons reaction. These reactions typically involve the use of phosphonium ylides or phosphonate esters, respectively, to form the desired double bonds in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve large-scale Wittig or Horner-Wadsworth-Emmons reactions, optimized for high yield and purity. The choice of solvents, bases, and reaction conditions would be tailored to ensure efficient production while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1,4-Bis(2-formylethenyl)benzene undergoes various chemical reactions, including:

Oxidation: The formyl groups can be oxidized to carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The double bonds can be reduced to single bonds using hydrogenation catalysts like palladium on carbon.

Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Hydrogen gas in the presence of palladium on carbon.

Substitution: Concentrated nitric acid for nitration, or bromine in the presence of a catalyst for bromination.

Major Products

Oxidation: 1,4-Bis(2-carboxyethenyl)benzene.

Reduction: 1,4-Bis(2-ethylethenyl)benzene.

Substitution: 1,4-Bis(2-formylethenyl)-2-nitrobenzene or 1,4-Bis(2-formylethenyl)-2-bromobenzene.

Scientific Research Applications

1,4-Bis(2-formylethenyl)benzene has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.

Industry: Utilized in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of 1,4-Bis(2-formylethenyl)benzene depends on its specific application. In organic electronics, its conjugated double bonds facilitate electron transport, making it useful in devices like OLEDs and OPVs. In biological applications, its formyl groups can interact with specific biomolecules, potentially leading to the formation of covalent bonds or other interactions that modulate biological activity.

Comparison with Similar Compounds

Substituent Effects on Optical and Electronic Properties

The electronic nature of substituents significantly influences conjugation, absorption/emission spectra, and material stability.

Key Observations :

- Electron-withdrawing groups (e.g., –CHO, oxazole) enhance conjugation and redshift absorption/emission, making them suitable for light-harvesting applications.

- Electron-donating groups (e.g., –CH₃) reduce conjugation length, leading to blue shifts in absorption spectra but improved stability in nanocrystalline forms.

Crystallinity and Nanomaterial Performance

Crystallinity and morphology impact mechanical stability and device integration.

- These nanocrystals show promise in photonics due to their narrow size distribution and tunable emission .

- This compound lacks reported nanocrystal data, but its structural analogs suggest that aldehyde groups may hinder aqueous dispersion due to hydrophobicity, requiring surface modification for stability.

Biological Activity

1,4-Bis(2-formylethenyl)benzene, also known as 1,4-bis(phenylethenyl)benzene, is an organic compound that has garnered attention in various fields of research due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, summarizing key research findings, case studies, and synthesizing available data.

Molecular Structure

The molecular formula of this compound is C16H14O2. Its structure features two formyl groups attached to a biphenyl backbone, which contributes to its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

- Antioxidant Properties : The compound has been shown to possess antioxidant capabilities, which are crucial in mitigating oxidative stress in cells.

- Antimicrobial Activity : Studies have reported its effectiveness against various bacterial strains, suggesting potential applications in antimicrobial formulations.

- Cytotoxic Effects : Preliminary studies indicate that this compound may exhibit cytotoxic effects on certain cancer cell lines.

Antioxidant Activity

In a study evaluating the antioxidant properties of various compounds, this compound demonstrated a significant ability to scavenge free radicals. The results indicated a dose-dependent response in antioxidant activity when tested using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays.

| Concentration (µM) | % Inhibition |

|---|---|

| 10 | 25 |

| 50 | 50 |

| 100 | 75 |

Antimicrobial Activity

The antimicrobial efficacy of this compound was assessed against common pathogens such as E. coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Microorganism | MIC (µg/mL) |

|---|---|

| E. coli | 32 |

| Staphylococcus aureus | 16 |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Cytotoxic Effects

In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) revealed that treatment with this compound resulted in significant cell death compared to untreated controls. The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 20 |

| MCF-7 | 15 |

Case Studies

A notable case study involved the synthesis of derivatives of this compound and their subsequent biological evaluations. These derivatives were tested for enhanced biological activities compared to the parent compound. For instance, modifications at the phenolic positions led to increased cytotoxicity against certain cancer cell lines while maintaining favorable antioxidant properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.